(2R)-5-amino-2-(methylamino)pentanoic acid;hydrochloride
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Overview
Description
(2R)-5-amino-2-(methylamino)pentanoic acid;hydrochloride is a compound of interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-5-amino-2-(methylamino)pentanoic acid;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-aminopentanoic acid and methylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or water to facilitate the reaction.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Reactors: Depending on the scale, either batch or continuous reactors are used.
Purification: The product is purified using techniques such as crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-5-amino-2-(methylamino)pentanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
(2R)-5-amino-2-(methylamino)pentanoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (2R)-5-amino-2-(methylamino)pentanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity to produce physiological effects.
Signal Transduction: Influencing signal transduction pathways to alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
(2R)-5-amino-2-(methylamino)pentanoic acid: Lacks the hydrochloride component but shares similar structural features.
(2S)-5-amino-2-(methylamino)pentanoic acid;hydrochloride: Stereoisomer with different spatial arrangement of atoms.
Properties
Molecular Formula |
C6H15ClN2O2 |
---|---|
Molecular Weight |
182.65 g/mol |
IUPAC Name |
(2R)-5-amino-2-(methylamino)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C6H14N2O2.ClH/c1-8-5(6(9)10)3-2-4-7;/h5,8H,2-4,7H2,1H3,(H,9,10);1H/t5-;/m1./s1 |
InChI Key |
OUPNMQRLBAANLP-NUBCRITNSA-N |
Isomeric SMILES |
CN[C@H](CCCN)C(=O)O.Cl |
Canonical SMILES |
CNC(CCCN)C(=O)O.Cl |
Origin of Product |
United States |
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